N-(piperidin-2-ylmethyl)cyclobutanamine
Description
Properties
CAS No. |
1248154-52-0 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)cyclobutanamine |
InChI |
InChI=1S/C10H20N2/c1-2-7-11-10(4-1)8-12-9-5-3-6-9/h9-12H,1-8H2 |
InChI Key |
YOHLISNGAAFDNS-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)CNC2CCC2 |
Canonical SMILES |
C1CCNC(C1)CNC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using Catalytic Hydrogenation
One of the most effective methods for preparing this compound derivatives involves reductive amination of ketone precursors with amines under hydrogen atmosphere catalyzed by palladium on carbon (Pd-C).
-
- Dissolve a ketone intermediate (e.g., 3-methyl-1-(2-piperidinylmethyl)-1-butanone analog) in methanol.
- Add a catalytic amount of Pd-C.
- Conduct the reaction under hydrogen atmosphere (typically 5 bar) at elevated temperature (~60 °C) for about 8 hours.
- After completion, filter off the catalyst, neutralize the solution (e.g., with saturated sodium bicarbonate), and extract the product with ethyl acetate.
- Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amine product.
-
- High yield (reported up to 94%).
- High enantiomeric excess (ee ~99% when chiral catalysts or precursors are used).
- Mild reaction conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Dissolution | Ketone in methanol + 20% HCl | Solution ready for hydrogenation |
| Catalysis | Pd-C under H2 (5 bar), 60 °C, 8 h | Complete reduction to amine |
| Workup | Filtration, neutralization, extraction, drying | Pure this compound |
This method is detailed in a Chinese patent (CN105384708A), demonstrating its practical application and scalability.
Amination of Cyclobutanone Derivatives
Another approach involves direct amination of cyclobutanone derivatives with piperidin-2-ylmethyl amines or related intermediates.
-
- React cyclobutanone with piperidin-2-ylmethyl amine under reflux in an appropriate solvent (e.g., chloroform or ethanol).
- Use ammonium chloride as a catalyst or additive to facilitate imine formation.
- Follow with reduction (chemical or catalytic hydrogenation) to convert the imine to the corresponding amine.
-
- The reaction is typically carried out under inert atmosphere to avoid oxidation.
- Control of temperature and stoichiometry is critical to maximize yield and minimize side reactions.
This method aligns with general synthetic strategies for N-substituted piperidines and cyclobutanamines, as described in related literature on piperidine derivatives synthesis.
Catalytic Asymmetric Synthesis
For chiral versions of this compound, catalytic asymmetric synthesis is employed:
- Use of chiral catalysts such as RuCl with chiral ligands (e.g., (S)-(-)-1,1'-binaphthol) combined with titanium isopropylate under hydrogen atmosphere.
- This method affords high enantiomeric purity and yield.
- The process involves:
- Formation of an intermediate imine or ketone.
- Asymmetric hydrogenation to produce the chiral amine.
This approach is exemplified in the preparation of related chiral piperidine derivatives with high stereocontrol.
Summary Table of Preparation Methods
Research Findings and Notes
- The reductive amination method using Pd-C hydrogenation is widely preferred for its operational simplicity and excellent yields.
- The use of chiral catalysts allows for the preparation of enantiomerically pure compounds, which is critical for pharmaceutical applications.
- The reaction conditions such as temperature, pressure, and solvent choice significantly influence the reaction outcome.
- The preparation methods avoid harsh reagents and conditions, aligning with green chemistry principles, as supported by related piperidine synthesis literature.
- Purification often involves standard extraction, drying, and chromatographic techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(piperidin-2-ylmethyl)cyclobutanone, while reduction may produce N-(piperidin-2-ylmethyl)cyclobutanol.
Scientific Research Applications
N-(piperidin-2-ylmethyl)cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Cyclobutanamine derivatives (9q, 10c, 10d) were synthesized as part of antiviral scaffolds. Their molecular weights (~247–261 g/mol) and logP values (predicted ~2–3) align with Lipinski’s rules for drug-likeness.
- Morpholine vs. Piperidine: Morpholine-containing compounds (9q, 10c, 10d) may exhibit enhanced solubility compared to piperidine analogues due to morpholine’s oxygen atom, which increases polarity .
B. Opioid Receptor Ligands ():
- N-Phenyl-N-(piperidin-2-ylmethyl)propionamide derivatives target μ- and δ-opioid receptors. Fluorination of analogous structures improves metabolic stability and binding affinity, suggesting that similar modifications to N-(piperidin-2-ylmethyl)cyclobutanamine could enhance its pharmacokinetic profile .
Q & A
Q. What are the recommended synthetic routes for N-(piperidin-2-ylmethyl)cyclobutanamine, and what factors influence reaction yields?
Methodological Answer: Synthesis typically involves multi-step reactions starting from cyclobutanamine and piperidine derivatives. A common approach includes:
Mannich Reaction : Reacting cyclobutanamine with formaldehyde and piperidine under acidic conditions to form the N-(piperidin-2-ylmethyl) moiety .
Reductive Amination : Using ketones or aldehydes (e.g., piperidin-2-ylmethanal) with cyclobutanamine in the presence of reducing agents like NaBHCN .
Key Factors :
- Catalyst Choice : Acidic catalysts (e.g., HCl) improve imine formation in Mannich reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Temperature Control : Exothermic reactions require cooling to avoid side products.
Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity. Reported yields range from 45–70% depending on steric hindrance .
Q. What physicochemical properties (e.g., boiling point, solubility) are critical for handling this compound in laboratory settings?
Methodological Answer: While direct data for the compound is limited, extrapolations from structural analogs (e.g., cyclobutanamine, piperidine derivatives) suggest:
| Property | Value (Estimated) | Source |
|---|---|---|
| Boiling Point | 180–200°C | Cyclobutanamine derivatives |
| Density | 0.95–1.05 g/cm³ | Piperidine analogs |
| Water Solubility | Low (logP ~2.1) | QSPR models |
| Stability | Air-sensitive | Cyclopropanamine analogs |
Q. Handling Tips :
- Store under inert gas (N/Ar) at 2–8°C to prevent degradation .
- Use anhydrous solvents for reactions to avoid hydrolysis.
Q. What safety precautions are necessary when working with this compound, based on structural analogs?
Methodological Answer : Safety protocols are inferred from structurally similar amines (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine):
- Hazards : Acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- PPE Requirements :
- Respiratory : NIOSH-approved N95/P2 masks for dust control.
- Gloves : Nitrile gloves (0.11 mm thickness) to prevent dermal exposure.
- Ventilation : Fume hoods with ≥100 ft/min airflow for synthesis steps .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer : Contradictions may arise from:
- Receptor Binding Heterogeneity : Variations in assay conditions (e.g., pH, temperature) affecting cannabinoid receptor affinity .
- Purity Discrepancies : HPLC-MS analysis (C18 column, 0.1% formic acid mobile phase) ensures >95% compound purity before bioassays .
Resolution Strategies :
Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify confounding variables .
Structural Confirmation : X-ray crystallography or NMR (e.g., H, C) to verify stereochemistry and rule out isomer interference .
Q. What advanced spectroscopic techniques are optimal for characterizing this compound and verifying its purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- H NMR (500 MHz, CDCl): Peaks at δ 1.5–2.0 ppm (cyclobutane protons) and δ 2.7–3.2 ppm (piperidine CH) .
- C NMR: Confirm quaternary carbons (e.g., cyclobutane C) at δ 25–35 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion [M+H] at m/z 181.2 (calculated).
- FT-IR : Stretching bands at 3300 cm (N-H) and 1600 cm (C-N) .
Q. What in silico methods predict the interaction between this compound and cannabinoid receptors?
Methodological Answer :
Molecular Docking : Use AutoDock Vina with CB1 receptor (PDB ID: 5TGZ) to simulate binding poses. Focus on hydrophobic interactions with piperidine and cyclobutane moieties .
MD Simulations : GROMACS with CHARMM36 force field to assess stability of ligand-receptor complexes over 100 ns trajectories.
Pharmacophore Modeling : Identify critical features (e.g., amine group, cyclic hydrocarbons) using Schrödinger’s Phase .
Q. Data Contradiction Analysis Example :
| Study | Reported Activity (CB1 IC) | Proposed Reason |
|---|---|---|
| A | 120 nM | High purity (HPLC >98%) |
| B | 450 nM | Impurity (ketone byproduct) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
